Methoxydienone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3/t16-,17-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMRKLSVUBRLLQ-XSYGEPLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036347, DTXSID001045120 | |

| Record name | (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2322-77-2, 6236-40-4 | |

| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2322-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gona-2,5(10)-dien-17-one, 13-ethyl-3-methoxy-, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6236-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxydienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-β-ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYGONADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12AU99WIMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methoxydienone: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

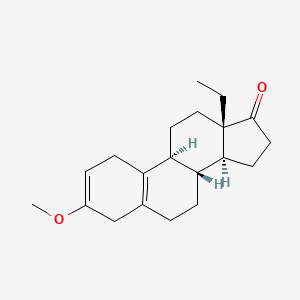

Methoxydienone is chemically designated as (8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one. Its structure features a gonane steroid skeleton with key modifications that influence its biological activity.

The stereochemistry of this compound is defined by four chiral centers, resulting in the (8R, 9S, 13S, 14S) configuration. This specific three-dimensional arrangement is crucial for its interaction with steroid hormone receptors.

| Property | Value | Source |

| IUPAC Name | (8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | N/A |

| Synonyms | Methoxygonadiene, 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | N/A |

| CAS Number | 2322-77-2 | [1] |

| Molecular Formula | C₂₀H₂₈O₂ | [1][2] |

| Molecular Weight | 300.44 g/mol | [1][2] |

| Appearance | White to Off-White Crystalline Powder | [3] |

| Melting Point | 122-124 °C | [1] |

| Boiling Point | 448.0 ± 45.0 °C at 760 mmHg | [1] |

| XLogP3 | 4.31 | [1] |

Spectral Data

-

¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the stereochemical assignments.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone and the methoxy ether.

Synthesis

This compound can be synthesized from 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol through an Oppenauer oxidation. While a detailed, step-by-step protocol for this specific conversion is not available, a representative procedure for a similar transformation is provided below.

Representative Experimental Protocol: Oppenauer Oxidation of a Steroidal Alcohol

This protocol is a general representation of the Oppenauer oxidation and would require optimization for the specific synthesis of this compound.

Materials:

-

13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol (starting material)

-

Aluminum isopropoxide

-

Acetone (or other ketone as a hydride acceptor, e.g., cyclohexanone)

-

Toluene (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Dissolve the starting steroidal alcohol in a suitable solvent such as toluene.

-

Add a significant excess of a ketone, such as acetone or cyclohexanone, which will act as the hydride acceptor.

-

Add aluminum isopropoxide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired ketone.

Biological Activity and Mechanism of Action

This compound is reported to be a potent anabolic agent with progestogenic activity.[2] It is believed to exert its effects through interaction with the androgen receptor (AR) and the progesterone receptor (PR).

Receptor Binding and Activation

Quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound to the AR and PR are not available in the public domain. However, its activity can be characterized using in vitro assays such as competitive binding assays and reporter gene assays.

Representative Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol is a representative example of how the binding affinity of a compound like this compound to the androgen receptor can be determined.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Test compound (this compound)

-

TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare TEDG buffer and HAP slurry according to standard laboratory procedures. Prepare serial dilutions of the test compound and the non-radiolabeled R1881 (for standard curve).[4]

-

Assay Setup: In microcentrifuge tubes, add a fixed amount of rat prostate cytosol.[4]

-

Add varying concentrations of the test compound or non-radiolabeled R1881.[4]

-

Add a fixed concentration of [³H]-R1881 to all tubes.[4]

-

Incubate the tubes overnight at 4°C to allow for competitive binding.[4]

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate to allow the receptor-ligand complexes to bind to the HAP.[4]

-

Centrifuge the tubes to pellet the HAP, and discard the supernatant containing the unbound ligand.[4]

-

Wash the HAP pellet multiple times with buffer to remove any remaining unbound ligand.[4]

-

Quantification: Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.[4]

-

Data Analysis: Generate a standard curve using the data from the non-radiolabeled R1881. Determine the concentration of the test compound that inhibits 50% of the [³H]-R1881 binding (IC₅₀).

Representative Experimental Protocol: Progesterone Receptor Agonist Assay (Reporter Assay)

This protocol describes a cell-based reporter assay to determine if a compound like this compound can activate the progesterone receptor.

Materials:

-

A human cell line engineered to express the human progesterone receptor and a luciferase reporter gene linked to a PR-responsive promoter (e.g., T47D cells).[5]

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Progesterone (as a positive control).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture: Culture the reporter cells in appropriate medium until they reach the desired confluency.

-

Assay Plating: Seed the cells into a 96-well plate and allow them to attach overnight.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control (progesterone). Replace the culture medium with medium containing the different concentrations of the test compounds or control.[6]

-

Incubation: Incubate the plate for 24 hours to allow for receptor activation and reporter gene expression.[6]

-

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[5]

-

Measurement: Measure the luminescence in each well using a luminometer.[5]

-

Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

Signaling Pathways

Steroid hormones like androgens and progestins can elicit cellular responses through both genomic and non-genomic signaling pathways. The genomic pathway involves the receptor acting as a ligand-activated transcription factor in the nucleus, which is a relatively slow process. In contrast, non-genomic signaling is rapid and originates from receptors located at the cell membrane or in the cytoplasm.

Non-Genomic Androgen Receptor Signaling

Activation of membrane-associated or cytoplasmic AR can trigger rapid signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can influence cell proliferation and survival.[7][8]

Caption: Non-genomic androgen receptor signaling pathway.

Non-Genomic Progesterone Receptor Signaling

Similarly, membrane-associated progesterone receptors (mPRs) can mediate rapid cellular effects through G-protein coupling and subsequent modulation of intracellular signaling cascades, including the PKA and MAPK pathways.[9][10]

Caption: Non-genomic progesterone receptor signaling pathway.

Conclusion

This compound is a synthetic steroid with a well-defined chemical structure and stereochemistry. Its biological effects are presumed to be mediated through interactions with the androgen and progesterone receptors. While a significant amount of qualitative information exists, there is a notable lack of publicly available quantitative data regarding its spectral properties, receptor binding affinities, and pharmacokinetics. The representative experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and related compounds. Future research should focus on obtaining empirical data to fully elucidate the pharmacological profile of this molecule.

References

- 1. echemi.com [echemi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]

- 8. Non-Genomic Actions of the Androgen Receptor in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 13-ethyl-3-methoxygona-2,5(10)-dien-17-one, a key intermediate in the production of synthetic progestins such as levonorgestrel.[1][2][3] The document provides a comprehensive overview of the chemical reactions, experimental protocols, and quantitative data to support research and development in steroid chemistry.

Core Synthesis Pathways

The synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one predominantly proceeds through two main routes, both culminating in the oxidation of the C17 hydroxyl group of its precursor, 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol. The key difference lies in the initial synthetic strategy to obtain this crucial alcohol intermediate.

Pathway 1: Birch Reduction of an Estratetraene Derivative

A common and effective method involves the Birch reduction of an aromatic steroid precursor. This pathway is characterized by the selective reduction of the aromatic A-ring to a non-conjugated diene system.

Caption: Birch reduction pathway to the target compound.

Pathway 2: Reduction from an Estrone Derivative

An alternative approach begins with a different estrone derivative, employing a sequence of reductions to achieve the desired intermediate alcohol before the final oxidation step.

Caption: Synthesis via reduction of an estrone derivative.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis pathways.

Table 1: Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (Pathway 1)

| Parameter | Value | Reference |

| Starting Material | 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol | [4] |

| Reagents | Sodium, Aniline, Tetrahydrofuran, Methanol, Acetic Acid | [4] |

| Yield | 86% | [4] |

| Purity (HPLC) | 97.8% | [4] |

Table 2: Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one (Oxidation Step)

| Parameter | Value | Reference |

| Starting Material | 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol | [5] |

| Reagents | Aluminum isopropoxide, Cyclohexanone, Toluene | [5] |

| Reaction Time | 3 hours | [5] |

| Product Confirmation | Infrared absorption peaks at 5.78, 5.92, 6.01 μ | [5] |

Experimental Protocols

Protocol 1: Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (Birch Reduction)[4]

1. Preparation of the Reducing Reagent:

-

In a 250 ml four-necked flask, cool 30 ml of aniline to -5°C.

-

Add 5 g of sodium metal in five portions over 20 minutes, maintaining the temperature between -10°C and 0°C.

-

Gradually warm the reaction mixture to 60-70°C. The solution will turn blue.

-

Stir at this temperature for 1 hour.

2. Reduction Reaction:

-

Dissolve 5 g of 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol in 50 ml of tetrahydrofuran in a separate flask.

-

Cool the solution to -100°C.

-

Slowly add the steroid solution dropwise to the sodium anilino solution over 30 minutes.

-

Maintain the reaction temperature for 1.5 hours.

-

Lower the temperature to 0°C and add 25 ml of methanol dropwise over 30 minutes.

-

Stir at 0-10°C for 30 minutes.

3. Work-up and Isolation:

-

Transfer the reaction solution to a 500 ml flask and add 150 ml of water, stirring for 10 minutes.

-

Add 200 ml of 30% acetic acid solution, keeping the temperature between 30-40°C, and hold for 30 minutes.

-

Filter the precipitate and wash the filter cake until neutral.

-

To the wet product, add 10 ml of ethanol and reflux for 1 hour.

-

Cool to room temperature, then to -5 to 0°C for 16 hours and collect the product by suction filtration.

-

Wash the filter cake with 2 ml of industrial ethanol and dry at 40°C to a constant weight.

Protocol 2: Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one (Oppenauer Oxidation)[5]

1. Reaction Setup:

-

In a suitable flask, combine 0.8 g of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol, 0.36 g of aluminum isopropoxide, 26 cc of toluene, and 8 cc of cyclohexanone.

-

Reflux the mixture under a nitrogen atmosphere for 3 hours.

2. Work-up and Isolation:

-

Allow the solution to cool under nitrogen.

-

Add 5 cc of water and shake the mixture vigorously.

-

Add 5 g of anhydrous sodium sulphate, shake again, and let it stand for 30 minutes.

-

Filter the solution and wash the residue with ether.

-

Combine the filtrate and ether washings and evaporate the solvent, first at 30°C/20 mm and then at 50°C/0.1 mm, to yield the crystalline product.

Experimental Workflow

The following diagram illustrates the general workflow from the precursor to the final product, including the key stages of reaction, work-up, and purification.

Caption: General experimental workflow for synthesis and purification.

References

- 1. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]

- 2. Methoxydienone - Wikipedia [en.wikipedia.org]

- 3. Levonorgestrel synthesis - chemicalbook [chemicalbook.com]

- 4. 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

Methoxydienone and the Androgen Receptor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) and a progestogen of the 19-nortestosterone group.[1][2] While never marketed for medical use, it has appeared in the designer steroid market.[2] Structurally, it is related to levonorgestrel and was first synthesized in the 1960s and 1970s during research into oral contraceptives.[2] This guide provides an in-depth look at the known mechanism of action of this compound on androgen receptors, supplemented with detailed experimental protocols for its characterization.

This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that acts as a ligand-inducible transcription factor. As an agonist, this compound binds to the AR, initiating a cascade of events that leads to the modulation of gene expression, resulting in anabolic effects such as increased protein synthesis and muscle growth.[3] It is also reported to have progestogenic activity.[3]

Quantitative Data Summary

Published quantitative data on the specific binding affinity of this compound to the androgen receptor is limited. However, its anabolic and androgenic potency has been characterized relative to other well-known androgens.

| Parameter | Value | Reference Compound |

| Anabolic:Androgenic Ratio | 54:27 | Testosterone Propionate |

| Anabolic:Androgenic Ratio | 90:625 | Nandrolone |

Table 1: Relative Anabolic and Androgenic Potency of this compound. This data is based on administration via injection.[1]

Mechanism of Action: Androgen Receptor Signaling Pathway

The primary mechanism of action for this compound involves its function as an agonist for the androgen receptor. The binding of this compound to the AR initiates a series of conformational changes in the receptor, leading to the transcription of androgen-responsive genes.

Caption: Androgen receptor signaling pathway activated by this compound.

Experimental Protocols

To fully characterize the interaction of this compound with the androgen receptor, two key in vitro assays are essential: a competitive binding assay to determine its binding affinity and a reporter gene assay to measure its ability to activate the receptor and induce gene transcription.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor. The following protocol is adapted from established methods using rat prostate cytosol.[1][4]

a. Materials and Reagents:

-

Buffers:

-

TEDG Buffer (Tris-EDTA-DTT-Glycerol)

-

High-salt and low-salt TEDG buffers

-

-

Radioligand: [³H]-R1881 (Methyltrienolone)

-

Receptor Source: Ventral prostate tissue from castrated rats

-

Test Compound: this compound

-

Other Reagents: Phenylmethylsulfonyl fluoride (PMSF), Sodium Molybdate, Dithiothreitol (DTT), Ethanol, Scintillation cocktail.

b. Experimental Workflow:

Caption: Workflow for an androgen receptor competitive binding assay.

c. Detailed Methodology:

-

Preparation of Rat Prostate Cytosol:

-

Ventral prostates are excised from castrated rats, trimmed of fat, and weighed.

-

The tissue is homogenized in ice-cold, low-salt TEDG buffer.

-

The homogenate is centrifuged at high speed to obtain the cytosol (supernatant), which contains the androgen receptors.

-

-

Assay Procedure:

-

In assay tubes, a constant amount of the prostate cytosol and a fixed concentration of [³H]-R1881 are added.

-

Serial dilutions of this compound (or a reference standard) are added to the tubes.

-

Control tubes for total binding (no competitor) and non-specific binding (excess cold R1881) are included.

-

The tubes are incubated for 16-20 hours at 4°C to allow binding to reach equilibrium.

-

-

Separation and Measurement:

-

A hydroxyapatite slurry is added to each tube to separate the receptor-bound radioligand from the free radioligand.

-

The tubes are centrifuged, and the supernatant containing the free radioligand is discarded.

-

The pellet containing the bound radioligand is washed and then resuspended in ethanol.

-

Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of specific binding of [³H]-R1881 is calculated for each concentration of this compound.

-

The data is plotted as a competition curve (percent specific binding vs. log concentration of this compound).

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki (inhibition constant), which represents the binding affinity of this compound for the androgen receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.[3][5][6][7][8]

a. Materials and Reagents:

-

Cell Line: A suitable mammalian cell line, such as CHO-K1, HepG2, or PC3, that has low or no endogenous androgen receptor expression.

-

Expression Vector: A plasmid containing the human androgen receptor (hAR) gene.

-

Reporter Plasmid: A plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with androgen response elements (AREs).

-

Transfection Reagent: A suitable reagent for transfecting the plasmids into the cells.

-

Cell Culture Medium and Reagents: Standard cell culture supplies.

-

Luciferase Assay System: Reagents for the luciferase assay.

b. Experimental Workflow:

Caption: Workflow for an androgen receptor transactivation assay.

c. Detailed Methodology:

-

Cell Culture and Transfection:

-

Cells are cultured in appropriate media and seeded into multi-well plates.

-

The cells are co-transfected with the hAR expression vector and the ARE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, the cells are treated with serial dilutions of this compound or a reference androgen (e.g., dihydrotestosterone, DHT).

-

Control wells (vehicle only) are included.

-

The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

-

Luciferase Assay:

-

The cell culture medium is removed, and the cells are washed.

-

A cell lysis buffer is added to each well to lyse the cells and release the cellular contents, including the expressed luciferase.

-

The cell lysate is transferred to a luminometer plate.

-

The luciferase assay substrate is added, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence readings are normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter).

-

The fold induction of luciferase activity is calculated for each concentration of this compound relative to the vehicle control.

-

A dose-response curve is generated by plotting the fold induction against the log concentration of this compound.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined from the curve. This value represents the potency of this compound as an androgen receptor agonist.

-

Conclusion

This compound is a synthetic steroid that functions as an agonist at the androgen receptor, leading to anabolic and androgenic effects. While specific quantitative data on its direct interaction with the receptor remains scarce in publicly available literature, its biological activity can be thoroughly characterized using standard in vitro pharmacological assays. The detailed protocols for competitive binding and transactivation assays provided in this guide offer a comprehensive framework for researchers to quantify the binding affinity and functional potency of this compound and other novel compounds at the androgen receptor, thereby enabling a more complete understanding of their molecular mechanisms.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Metabolic Transformation of Methoxydienone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone (also known as methoxygonadiene or 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) is a synthetic anabolic-androgenic steroid (AAS) that has been identified in dietary supplements. Despite its availability, comprehensive data on its pharmacokinetics and metabolic fate in humans remains limited in publicly accessible scientific literature. This technical guide synthesizes the available information on the biotransformation of this compound, outlines detailed experimental protocols for its study based on methodologies used for similar compounds, and provides a framework for understanding its metabolic pathways. Due to the scarcity of specific quantitative data for this compound, illustrative examples from related anabolic steroids are included with appropriate caveats.

Introduction

This compound is a designer steroid that has gained attention in the realms of sports doping and forensic toxicology.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for developing robust detection methods and for assessing its potential physiological effects and toxicological risks. This document provides an in-depth overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound.

Pharmacokinetics

Quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) for this compound are not well-documented in peer-reviewed literature. However, the general principles of steroid pharmacokinetics can be applied to anticipate its behavior. Oral bioavailability of synthetic steroids is often enhanced by modifications that protect against first-pass metabolism in the liver.[2]

Table 1: General Pharmacokinetic Parameters for Anabolic-Androgenic Steroids (Illustrative Examples)

| Parameter | Description | Typical Range for Oral AAS | Reference |

| Cmax | Maximum observed plasma concentration of the drug. | ng/mL range | [3] |

| Tmax | Time at which Cmax is reached after administration. | 1 - 4 hours | [3] |

| AUC (0-t) | The area under the plasma concentration-time curve from time 0 to the last measurable concentration, representing total drug exposure over a finite time. | ng·h/mL | [3] |

| AUC (0-∞) | The AUC from time 0 extrapolated to infinity. | ng·h/mL | [3] |

| t½ | The time required for the plasma concentration of the drug to decrease by half. | Highly variable, can range from hours to days for long-acting esters. | [3] |

Note: The values in this table are illustrative and based on other orally administered anabolic steroids. Specific studies on this compound are required to determine its precise pharmacokinetic profile.

Metabolic Fate and Biotransformation

The metabolism of this compound primarily involves enzymatic modifications in the liver to increase its water solubility and facilitate its excretion. The key metabolic transformation identified is the demethylation of the 3-methoxy group, followed by further modifications.

In Vivo Metabolism

Human administration studies have demonstrated that this compound is metabolized to a significant extent. The primary urinary metabolite identified is an 18-methyl-19-nortestosterone derivative .[1] This metabolite is detectable in urine samples collected after oral administration.[1] The detection of this specific metabolite serves as a reliable marker for this compound intake in doping control analysis.

In Vitro Metabolism

Interestingly, in vitro studies using the human hepatoma cell line HepG2 did not result in the formation of the 18-methyl-19-nortestosterone metabolite that is observed in vivo.[1] This suggests that either the HepG2 cell line may lack certain metabolic enzymes or co-factors necessary for this specific biotransformation, or that extrahepatic metabolism may play a role in the formation of this metabolite in humans.

Proposed Metabolic Pathway

The metabolism of this compound is believed to proceed through a series of Phase I and Phase II reactions. While the specific enzymes involved in this compound metabolism have not been definitively identified, based on the metabolism of similar steroids like metandienone, enzymes from the cytochrome P450 (CYP) family, such as CYP3A4, CYP21, CYP11B1, and CYP11B2, are likely involved.[4]

Below is a DOT script for a diagram illustrating the proposed metabolic pathway of this compound.

Experimental Protocols

In Vivo Human Administration Study

-

Subject Recruitment: Recruit healthy male volunteers with no recent history of AAS use. Obtain informed consent and ethical committee approval.

-

Drug Administration: Administer a single oral dose of this compound.

-

Sample Collection: Collect urine samples at predefined intervals (e.g., 0, 2, 6, 10, 24, 48, and 72 hours) post-administration.[1]

-

Sample Preparation:

-

Perform enzymatic hydrolysis of urine samples using β-glucuronidase to cleave conjugated metabolites.

-

Extract the deconjugated steroids using a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

Evaporate the organic solvent to dryness.

-

Derivatize the dried extract (e.g., trimethylsilylation) to improve volatility and thermal stability for GC-MS analysis.

-

-

Analytical Detection:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Separate the derivatized metabolites using a gas chromatograph and detect them using a mass spectrometer.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile metabolites, use LC-MS/MS for separation and detection.

-

In Vitro Metabolism Study (HepG2 Cell Line)

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

-

Incubation: Incubate the cultured HepG2 cells with this compound at a specific concentration.

-

Sample Collection: Collect the cell culture medium at various time points.

-

Extraction and Analysis: Extract the metabolites from the medium and analyze using LC-MS/MS or GC-MS as described in the in vivo protocol.

Below is a DOT script for a diagram illustrating a generalized experimental workflow for studying steroid metabolism.

Conclusion

The scientific understanding of the pharmacokinetics and metabolic fate of this compound is still evolving. Current evidence points to O-demethylation as a key initial metabolic step, leading to the formation of an 18-methyl-19-nortestosterone metabolite that serves as a urinary biomarker. However, a significant data gap exists regarding its quantitative pharmacokinetic parameters in humans. The discrepancy between in vivo and in vitro metabolic findings highlights the need for more comprehensive studies, potentially utilizing more advanced in vitro models or investigating extrahepatic metabolism. The experimental protocols outlined in this guide, adapted from methodologies for similar anabolic steroids, provide a robust framework for future research aimed at fully elucidating the ADME profile of this compound. Such research is essential for regulatory bodies, forensic laboratories, and the broader scientific community to better understand the effects and risks associated with this designer steroid.

References

- 1. HepG2 as promising cell-based model for biosynthesis of long-term metabolites: Exemplified for metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of a new immediate-release methadone tablet formulation with decreased in vitro solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of HepG2 cell 3D cultivation on the metabolism of the anabolic androgenic steroid metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methoxydienone: Discovery, Development, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone, also known as methoxygonadiene or MAX-LMG, is a synthetic steroid that has garnered interest for its dual progestogenic and anabolic-androgenic properties. First synthesized in the 1960s during the pursuit of novel progestins for oral contraceptives, it was never commercialized for medical use. However, its potent anabolic effects have led to its clandestine use as a designer steroid. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into its pharmacology, including summaries of available quantitative data, experimental protocols, and visualizations of its signaling pathways.

Discovery and Historical Development

This compound (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) was first synthesized in the 1960s and 1970s by the team of chemist Herchel Smith at Wyeth Pharmaceuticals.[1][2] The research group was focused on developing new synthetic progestins for use in oral contraceptives.[1] As a 19-nortestosterone derivative, this compound belongs to a class of steroids that were extensively investigated for their hormonal activities.[3]

Despite its potent anabolic properties, this compound was never marketed for therapeutic use.[1] Its development coincided with the rise of other synthetic progestins like norgestrel and levonorgestrel, which became widely adopted in contraceptive formulations.[4] Notably, this compound serves as a key chemical intermediate in the synthesis of levonorgestrel, a widely used progestin.[5]

In more recent times, this compound has emerged on the internet as a "designer steroid," sold in supplements marketed to bodybuilders and athletes for its muscle-building capabilities.[2][6][7][8] This has led to its classification as a banned substance by the World Anti-Doping Agency (WADA).[9]

Chemical Synthesis

The synthesis of this compound typically starts from methoxygonadiene. A prominent synthetic route involves the reaction of methoxygonadiene with an alkynyllithium ammine complex to form an acetylide intermediate. This intermediate is then hydrolyzed to yield this compound.[10]

A more detailed, patented process describes the synthesis of levonorgestrel from this compound, highlighting the latter's role as a crucial precursor.[11] This process involves the ethynylation of this compound to create an acetylide, which is then hydrolyzed to produce levonorgestrel.[11] The general workflow for the synthesis of levonorgestrel from this compound is outlined below.

Synthesis of Levonorgestrel from this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with two key nuclear receptors: the androgen receptor (AR) and the progesterone receptor (PR). As a synthetic steroid, it mimics the actions of the endogenous hormones testosterone and progesterone.

Androgen Receptor Signaling

Upon entering a target cell, this compound can bind to the androgen receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs). The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in anabolic processes, such as muscle protein synthesis.[1][10][12][13][14]

Androgen Receptor Signaling Pathway.

Progesterone Receptor Signaling

Similar to its interaction with the androgen receptor, this compound also functions as an agonist at the progesterone receptor. The binding of this compound to the progesterone receptor initiates a signaling cascade that modulates the expression of progesterone-responsive genes. This can occur through both classical (genomic) and non-classical (non-genomic) pathways. In the classical pathway, the ligand-bound receptor translocates to the nucleus and binds to Progesterone Response Elements (PREs) on the DNA.[9][15][16][17][18] Non-classical pathways can involve the rapid activation of intracellular signaling kinases, such as the MAPK pathway.[16][17]

Progesterone Receptor Signaling Pathway.

Pharmacological Data

Quantitative data on the pharmacological properties of this compound are scarce in publicly available literature. Much of the information is qualitative or derived from its classification as a designer steroid.

| Property | Value | Reference Compound | Source |

| Anabolic:Androgenic Ratio | ~54:27 | Testosterone Propionate | [19] |

| Anabolic:Androgenic Ratio | ~90:625 | Nandrolone | [19] |

Note: The anabolic and androgenic activities are based on injection administration, and no data on oral activity in humans are available.[19]

Experimental Protocols

Hershberger Bioassay (OECD Test Guideline 441)

This in vivo assay is the standard for assessing androgenic and antiandrogenic properties of a substance.[13][17][18][20]

-

Principle: The assay is based on the weight changes of five androgen-dependent tissues in a castrated male rat model: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[17]

-

Procedure (for androgenicity):

-

Young adult male rats are castrated.

-

After a recovery period, the animals are treated with the test substance daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

Approximately 24 hours after the last dose, the animals are euthanized, and the five target tissues are excised and weighed.

-

A statistically significant increase in the weight of at least two of the five tissues indicates an androgenic effect.[17]

-

In Vitro Androgen Receptor Transactivation Assay (OECD Test Guideline 458)

This assay determines if a chemical can activate the androgen receptor and induce gene expression.[1][5][12][15][21]

-

Principle: A cell line (e.g., HeLa, CHO, or U2OS) is stably transfected with a plasmid containing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[15]

-

Procedure:

-

The cells are cultured in the presence of various concentrations of the test substance.

-

If the substance is an androgen agonist, it will bind to the androgen receptor, leading to the expression of the reporter gene.

-

The activity of the reporter gene product (e.g., luminescence for luciferase) is measured and is proportional to the androgenic activity of the substance.

-

Progesterone Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a substance to the progesterone receptor.[7][22][23][24][25]

-

Principle: The assay measures the ability of a test compound to compete with a radiolabeled or fluorescently-labeled progesterone ligand for binding to the progesterone receptor.

-

Procedure:

-

A preparation containing the progesterone receptor (e.g., from rabbit uterine cytosol or recombinant human PR) is incubated with a fixed concentration of the labeled ligand and varying concentrations of the test substance.

-

After reaching equilibrium, the bound and free labeled ligand are separated.

-

The amount of bound labeled ligand is measured. A decrease in the amount of bound labeled ligand with increasing concentrations of the test substance indicates competitive binding.

-

The IC50 (the concentration of the test substance that inhibits 50% of the specific binding of the labeled ligand) can be calculated to determine the binding affinity.

-

Metabolism and Toxicology

The metabolism of this compound in humans has not been extensively studied in a formal clinical setting. As a "designer steroid," much of the information on its metabolism comes from analytical chemistry studies aimed at detecting its use in sports.[6][8][11][26][27][28][29][30][31][32] It is expected to undergo phase I (e.g., hydroxylation, reduction) and phase II (e.g., glucuronidation, sulfation) metabolism in the liver, similar to other anabolic-androgenic steroids.[32]

The toxicological profile of this compound has also not been formally evaluated. However, as a synthetic anabolic-androgenic steroid, it is presumed to carry similar health risks, which can include:

-

Liver damage

-

Cardiovascular problems

-

Hormonal imbalances, leading to side effects such as gynecomastia in males and virilization in females

-

Behavioral changes[9]

It is important to note that because this compound is not a 17α-alkylated steroid, it may have a lower potential for hepatotoxicity compared to many oral anabolic steroids.[33] However, its oral bioavailability is also likely to be limited.[33]

Conclusion

This compound is a synthetic steroid with a dual identity: a product of pharmaceutical research into progestins and a designer anabolic-androgenic steroid. While it was never commercialized for medical use, its potent anabolic effects have led to its illicit use in the realm of performance enhancement. This guide has provided a comprehensive overview of its discovery, synthesis, and biological activity, drawing from the available scientific literature. For researchers and drug development professionals, this compound serves as an interesting case study in steroid chemistry and pharmacology, highlighting the fine line between therapeutic potential and misuse. Further research is needed to fully characterize its pharmacological and toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The androgenicity of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. wada-ama.org [wada-ama.org]

- 7. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]

- 8. Designer steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. Relative progestational and androgenic activity of four progestins used for male hormonal contraception assessed in vitro in relation to their ability to suppress LH secretion in the castrate male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 16. In vivo and in vitro metabolism of the designer anabolic steroid furazadrol in thoroughbred racehorses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 19. This compound - Wikipedia [en.wikipedia.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 25. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays [thermofisher.com]

- 26. In-vivo metabolic study of a new designer steroid substance 6β-chlorotestosterone | World Anti Doping Agency [wada-ama.org]

- 27. researchgate.net [researchgate.net]

- 28. Detection of methandienone and its metabolites in equine urine, plasma and hair following a multidose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tud.qucosa.de [tud.qucosa.de]

- 30. Efficient approach for the detection and identification of new androgenic metabolites by applying SRM GC-CI-MS/MS: a methandienone case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A new sulphate metabolite as a long-term marker of metandienone misuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methoxydienone (CAS 2322-77-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxydienone, identified by the CAS number 2322-77-2, is a synthetic anabolic-androgenic steroid (AAS) and a progestogen of the 19-nortestosterone group.[1] Also known as methoxygonadiene, it is structurally related to levonorgestrel.[1] This compound was first synthesized in the 1960s and 1970s during research aimed at developing progestins for oral contraceptives.[1] While never marketed for therapeutic use, this compound has been identified in dietary supplements and is of significant interest to the research community for its dual hormonal activities and as a key intermediate in the synthesis of other steroidal compounds, such as levonorgestrel.[2][3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₈O₂ | [5][6][7] |

| Molar Mass | 300.44 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline powder | [5][8][9] |

| Melting Point | 122-124 °C150-160 °C | [5][6][5][6] |

| Boiling Point (Predicted) | 448.0 ± 45.0 °C | [5][6] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [5][6] |

| Water Solubility | 270 µg/L at 20 °C | [5][6][8][10] |

| LogP (Octanol/Water Partition Coefficient) | 5.86 | [8][10] |

| Vapor Pressure (Predicted) | 0 Pa at 25 °C | [5][6] |

| Flash Point (Predicted) | 188.8 °C | [5] |

Note on Melting Point Discrepancy: Different sources report varying melting points for this compound. This could be due to differences in the purity of the samples tested or the experimental conditions used for determination. Researchers should consider empirical verification of the melting point for their specific sample.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for small organic molecules and steroids.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry, finely powdered this compound is loaded into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) to obtain an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is prepared and heated rapidly to about 15-20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Water Solubility Determination

Principle: The shake-flask method is a common technique to determine the water solubility of a compound. It involves saturating water with the compound and then measuring the concentration of the dissolved substance.

Apparatus:

-

Analytical balance

-

Flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of distilled or deionized water.

-

The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged at a high speed to separate the undissolved solid.

-

A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining particulate matter.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a standard curve.

-

The experiment is performed in triplicate to ensure reproducibility.

Octanol-Water Partition Coefficient (LogP) Determination

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)

-

pH meter

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken gently for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the aqueous and octanolic phases is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

This compound functions as both an anabolic-androgenic steroid and a progestin.[2] Its biological effects are mediated through its interaction with the androgen receptor (AR) and the progesterone receptor (PR).

Androgen Receptor Signaling Pathway

As an agonist of the androgen receptor, this compound promotes anabolic effects such as increased protein synthesis and muscle growth.[2]

Caption: Androgen Receptor Signaling Pathway of this compound.

Progesterone Receptor Signaling Pathway

This compound also exhibits progestogenic activity, meaning it can bind to and activate progesterone receptors, potentially influencing reproductive and hormonal functions.[2]

Caption: Progesterone Receptor Signaling Pathway of this compound.

Synthesis Overview

A common method for the synthesis of this compound involves the Oppenauer oxidation of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol.[11] This process is outlined in the workflow below.

Caption: Synthesis Workflow for this compound.

Conclusion

This compound (CAS 2322-77-2) is a synthetic steroid with a unique profile, exhibiting both anabolic-androgenic and progestogenic activities. Its physicochemical properties, particularly its high lipophilicity and low water solubility, are characteristic of its steroidal structure and are critical determinants of its biological behavior. The methodologies outlined in this guide provide a framework for the accurate determination of its key physicochemical parameters. Furthermore, the elucidation of its signaling pathways through the androgen and progesterone receptors offers a molecular basis for its observed biological effects. This in-depth technical guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating this and related compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 2322-77-2 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 2322-77-2 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Buy this compound | 2322-77-2 | > 95% [smolecule.com]

- 9. Page loading... [guidechem.com]

- 10. Buy this compound (EVT-307271) | 2322-77-2 [evitachem.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Molecular Targets and Signaling Pathways of Methoxydienone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone (also known as methoxygonadiene) is a synthetic steroid classified as both an anabolic-androgenic steroid (AAS) and a progestogen, belonging to the 19-nortestosterone group.[1] Developed in the 1960s during research into oral contraceptives, it was never commercially marketed as a pharmaceutical agent but has appeared in dietary supplements.[1][2] Its unique structure, featuring a 13β-ethyl group and a 3-methoxy substitution, confers a distinct biological activity profile, primarily mediated through its interaction with the androgen and progesterone receptors.[3] This document provides a detailed overview of the molecular targets of this compound, the signaling pathways it modulates, quantitative data on its activity, and relevant experimental protocols for its characterization.

Molecular Targets

This compound's physiological effects are elicited through its binding to and modulation of specific intracellular steroid hormone receptors.

Androgen Receptor (AR)

The primary mechanism for the anabolic effects of this compound is its function as an agonist of the androgen receptor (AR).[3] Upon entering target tissues, such as skeletal muscle, this compound binds to the AR in the cytoplasm. This interaction induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and translocation of the this compound-AR complex into the nucleus.[4][5] Within the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating gene transcription to promote protein synthesis and muscle hypertrophy.[3][5]

Progesterone Receptor (PR)

This compound is also classified as a progestin, indicating its activity at the progesterone receptor (PR).[6] Its structural similarity to progestins like levonorgestrel supports this classification.[2] As a PR agonist, it can mimic the effects of progesterone, which involves binding to the PR, receptor dimerization, and translocation to the nucleus to regulate the expression of target genes.[6] This activity can influence reproductive and hormonal functions.[3]

Other Receptors

Current research indicates that this compound lacks significant interaction with the estrogen receptor, a common characteristic of some other anabolic steroids.

Signaling Pathways

The interaction of this compound with its molecular targets initiates distinct signaling cascades that produce its characteristic anabolic and hormonal effects.

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is central to the anabolic effects of this compound. Activation of this pathway in muscle cells leads to an increase in protein synthesis and a decrease in protein degradation, resulting in muscle growth.

Progesterone Receptor (PR) Signaling Pathway

As a progestin, this compound activates PR signaling, which is crucial in regulating reproductive functions. The mechanism is analogous to other nuclear receptor signaling pathways.

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Like other exogenous AAS, this compound exerts negative feedback on the HPG axis. This leads to the suppression of endogenous sex hormone production.

Quantitative Data

| Compound | Anabolic Activity | Androgenic Activity | Anabolic:Androgenic Ratio | Reference Compound |

| This compound | 54 | 27 | 2.0 | Testosterone Propionate |

| This compound | 90 | 625 | 0.144 | Nandrolone |

| Table 1: Anabolic and Androgenic Activity of this compound. Data is derived from animal assays (Hershberger assay) and reflects relative potency when administered via injection.[1] |

Experimental Protocols

The following sections describe standardized methodologies relevant to the characterization of synthetic steroids like this compound.

Protocol: Competitive Androgen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the relative binding affinity (RBA) of this compound for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR).

-

Radiolabeled ligand: [³H]-R1881 (Methyltrienolone).

-

Unlabeled R1881 (for determining non-specific binding).

-

Test compound: this compound.

-

Assay Buffer (e.g., TEDG buffer).

-

Hydroxyapatite (HAP) slurry.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound and unlabeled R1881 in an appropriate solvent (e.g., ethanol).

-

Incubation: In assay tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of either this compound or unlabeled R1881. Include control tubes for total binding (only [³H]-R1881) and non-specific binding (³H]-R1881 + excess unlabeled R1881).

-

Equilibration: Incubate the tubes overnight at 4°C to allow the binding to reach equilibrium.[7]

-

Separation: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.

-

Washing: Wash the pellets to remove unbound radioligand.

-

Quantification: Extract the bound radioligand from the pellet with ethanol and transfer it to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.[8]

-

Analysis: Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881). The RBA can then be calculated relative to a reference compound like testosterone.

Protocol: In Vitro Metabolism Study using HepG2 Cells

This protocol assesses the metabolic fate of a compound using a human liver cell line.

Objective: To identify the phase I and phase II metabolites of this compound.

Materials:

-

HepG2 human hepatoma cell line.

-

Cell culture medium (e.g., DMEM) and supplements.

-

This compound.

-

Solvents for extraction (e.g., ethyl acetate).

-

Analytical instrumentation: HPLC-MS/MS, GC-MS.

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency.

-

Incubation: Remove the standard culture medium and replace it with a medium containing a known concentration of this compound. Incubate for a specified period (e.g., 24-72 hours, or up to 14 days for long-term metabolites).[9][10]

-

Sample Collection: Collect the cell culture supernatant at various time points.

-

Extraction: Perform a liquid-liquid or solid-phase extraction on the supernatant to isolate the parent compound and its metabolites.

-

Analysis: Analyze the extracts using HPLC-MS/MS to identify and quantify metabolites. Derivatization may be required for GC-MS analysis to confirm structures.[9]

-

Data Interpretation: Compare the mass spectra of detected peaks with known metabolic pathways of similar steroids (e.g., hydroxylation, reduction, demethylation) to tentatively identify the metabolites.

Conclusion

This compound is a synthetic steroid that primarily functions as an agonist at both the androgen and progesterone receptors. Its anabolic properties are mediated through the classical androgen receptor signaling pathway, leading to increased protein synthesis in muscle tissue. Concurrently, its progestogenic activity modulates hormonal functions via the progesterone receptor pathway. Like other anabolic-androgenic steroids, it also exerts a strong negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing endogenous testosterone production. While quantitative data on its binding affinity is scarce, historical animal studies provide a basic characterization of its anabolic-to-androgenic ratio. The experimental protocols outlined in this guide provide a framework for the modern-day characterization of this compound and similar compounds, enabling a more precise understanding of their pharmacological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 2322-77-2 | > 95% [smolecule.com]

- 3. This compound | 2322-77-2 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-307271) | 2322-77-2 [evitachem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. epa.gov [epa.gov]

- 9. HepG2 as promising cell-based model for biosynthesis of long-term metabolites: Exemplified for metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomeric Forms and Stereospecific Synthesis of Methoxydienone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxydienone, a synthetic steroid with the systematic IUPAC name (8R,9S,13S,14S)-13-Ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one, is a compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a key intermediate in the synthesis of various steroidal pharmaceuticals, most notably the progestin levonorgestrel.[3][4] This technical guide provides a comprehensive overview of the isomeric forms of this compound, delves into the methodologies for its stereospecific synthesis, and presents detailed experimental protocols. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its chemical landscape.

Isomeric Forms of this compound

The molecular structure of this compound (C₂₀H₂₈O₂) features a gonane steroid nucleus with four chiral centers at positions 8, 9, 13, and 14, leading to the possibility of multiple stereoisomers.[1] The biologically and synthetically relevant form is the (8R,9S,13S,14S) isomer.[1]

Stereoisomers: The primary stereoisomeric variation of significance involves the orientation of the ethyl group at the C-13 position. The naturally occurring and synthetically targeted configuration is the 13β-ethyl isomer.[1] The 13α-ethyl analog represents a key stereoisomer, and its distinct physicochemical and biological properties are of interest in structure-activity relationship (SAR) studies.

Geometric Isomers: The presence of a Δ²,⁵(¹⁰)-diene system in ring A introduces the potential for geometric isomerism. However, the trans configuration of the 5(10)-double bond is generally favored.

Physicochemical Properties of this compound Isomers

A comprehensive summary of the available quantitative data for the primary isomer of this compound is presented below. Data for other isomers remain scarce in publicly available literature.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₂ | [1][5] |

| Molecular Weight | 300.44 g/mol | [1][5] |

| CAS Number | 2322-77-2 | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 122-124 °C | [5] |

| Boiling Point | 448.0 ± 45.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.551 | [5] |

| Anabolic:Androgenic Ratio | 54:27 (relative to testosterone propionate) | [2] |

| 90:625 (relative to nandrolone) | [2] |

Stereospecific Synthesis of this compound

The stereospecific synthesis of (8R,9S,13S,14S)-Methoxydienone is crucial for its use as a pharmaceutical intermediate. The stereochemistry is typically established through the use of chiral starting materials or stereoselective reactions. Two prominent synthetic routes are detailed below.

Synthesis via Oppenauer Oxidation

A common and effective method for the synthesis of this compound involves the Oppenauer oxidation of the corresponding 17β-alcohol precursor. This method is advantageous for its use of readily available reagents and relatively mild conditions.

Logical Workflow for Oppenauer Oxidation Synthesis

Caption: Oppenauer oxidation route to this compound.

-

Reaction Setup: A mixture of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17β-ol (0.8 g), aluminum isopropoxide (0.36 g), toluene (26 cc), and cyclohexanone (8 cc) is prepared in a suitable reaction vessel equipped with a reflux condenser and a nitrogen inlet.[6]

-

Reaction Conditions: The reaction mixture is refluxed under a nitrogen atmosphere for a period of 3 hours.[6]

-

Work-up:

-

Purification:

-